

Benchmarking 1,4-Oxazepane Derivatives: A Comparative Analysis Against Known Inhibitors

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Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

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The 1,4-oxazepane scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.^{[1][2]} Derivatives of this structure have been investigated for their potential as inhibitors of various enzymes and receptors, positioning them as an interesting class of compounds for drug discovery. This guide provides a comparative analysis of 1,4-oxazepane derivatives against established inhibitors, focusing on their activity as carbonic anhydrase and Rho-kinase inhibitors. The information is compiled from publicly available research to facilitate an objective comparison for researchers in the field.

Comparative Inhibitory Activity

The inhibitory potential of novel compounds is a critical factor in drug development. The following tables summarize the in vitro potency of 1,4-oxazepane derivatives against two important therapeutic targets: carbonic anhydrase (CA) and Rho-kinase (ROCK). For context, the performance of well-established, clinically relevant inhibitors is also provided.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

A series of 1,4-Oxazepane-6-sulfonamide derivatives were evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.^[3] Acetazolamide, a clinically used pan-CA inhibitor, serves as the benchmark.^[3] The half-maximal inhibitory concentration (IC₅₀) values, determined by a stopped-flow CO₂ hydration assay, are presented below.^[3]

Compound ID	R Group	hCA I (IC50, nM)	hCA II (IC50, nM)	hCA IX (IC50, nM)	hCA XII (IC50, nM)
OXS-001	H	125.3	25.8	8.2	15.6
OXS-002	4-F-Ph	98.7	18.2	5.1	9.8
OXS-003	4-Cl-Ph	85.2	15.6	4.5	8.1
OXS-004	4-CH3-Ph	150.1	35.4	12.7	22.4
OXS-005	2-Thienyl	75.6	12.1	3.9	7.5
Acetazolamide (AAZ)	-	250	12	25	5.7

Data sourced from a comparative analysis of 1,4-Oxazepane-6-sulfonamide derivatives.[\[3\]](#)

Table 2: Inhibition of Rho-Kinase (ROCK)

While direct dose-response data for a broad series of 1,4-oxazepane compounds as ROCK inhibitors is not readily available in the public domain, a comparative overview with established ROCK inhibitors of different chemical scaffolds is provided below.[\[4\]](#) Rho-associated coiled-coil containing protein kinases (ROCK) are significant targets in various diseases, including hypertension and cancer.[\[4\]](#)

Compound	Scaffold Type	Target(s)	IC50 (nM)	Selectivity
Compound 37	Pyridine-based	ROCK1	1.3	High selectivity over a panel of other kinases. ^[4]
Belumosudil	Quinazoline-based	ROCK2	~100	Approved inhibitor of ROCK2. ^[4]
Fasudil	Isoquinoline-based	ROCK1/2	1900	Non-selective ROCK inhibitor. ^[4]
Y-27632	Pyridine-based	ROCK1/2	140	Widely used non-selective ROCK inhibitor. ^[4]

Note: The IC50 values are sourced from different studies, and experimental conditions may vary.^[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections describe the methodologies for the key assays cited in this guide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay determines the inhibitory potency of compounds against various carbonic anhydrase isoforms by measuring the inhibition of the CA-catalyzed hydration of CO₂.^[3]

Materials:

- Recombinant human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII)^[3]
- HEPES buffer (20 mM, pH 7.4)^[3]
- Phenol red indicator^[3]

- CO₂-saturated water[3]
- Test compounds dissolved in DMSO[3]
- Acetazolamide (positive control)[3]
- Stopped-flow spectrophotometer[3]

Procedure:

- The assay is performed at 25 °C in a total volume of 200 µL.[3]
- A solution of the respective hCA isoform is prepared in the HEPES buffer.
- The test compound at various concentrations is added to the enzyme solution.
- The enzymatic reaction is initiated by mixing the enzyme-inhibitor solution with CO₂-saturated water.
- The change in absorbance due to the pH indicator (phenol red) is monitored over time, reflecting the rate of CO₂ hydration.
- The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).
- IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Rho-Kinase (ROCK) Inhibition Assay

This *in vitro* assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific ROCK isoform, such as ROCK1.[4]

Materials:

- Recombinant human ROCK1 enzyme[4]
- Substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide)[4]
- ATP (Adenosine triphosphate)[4]

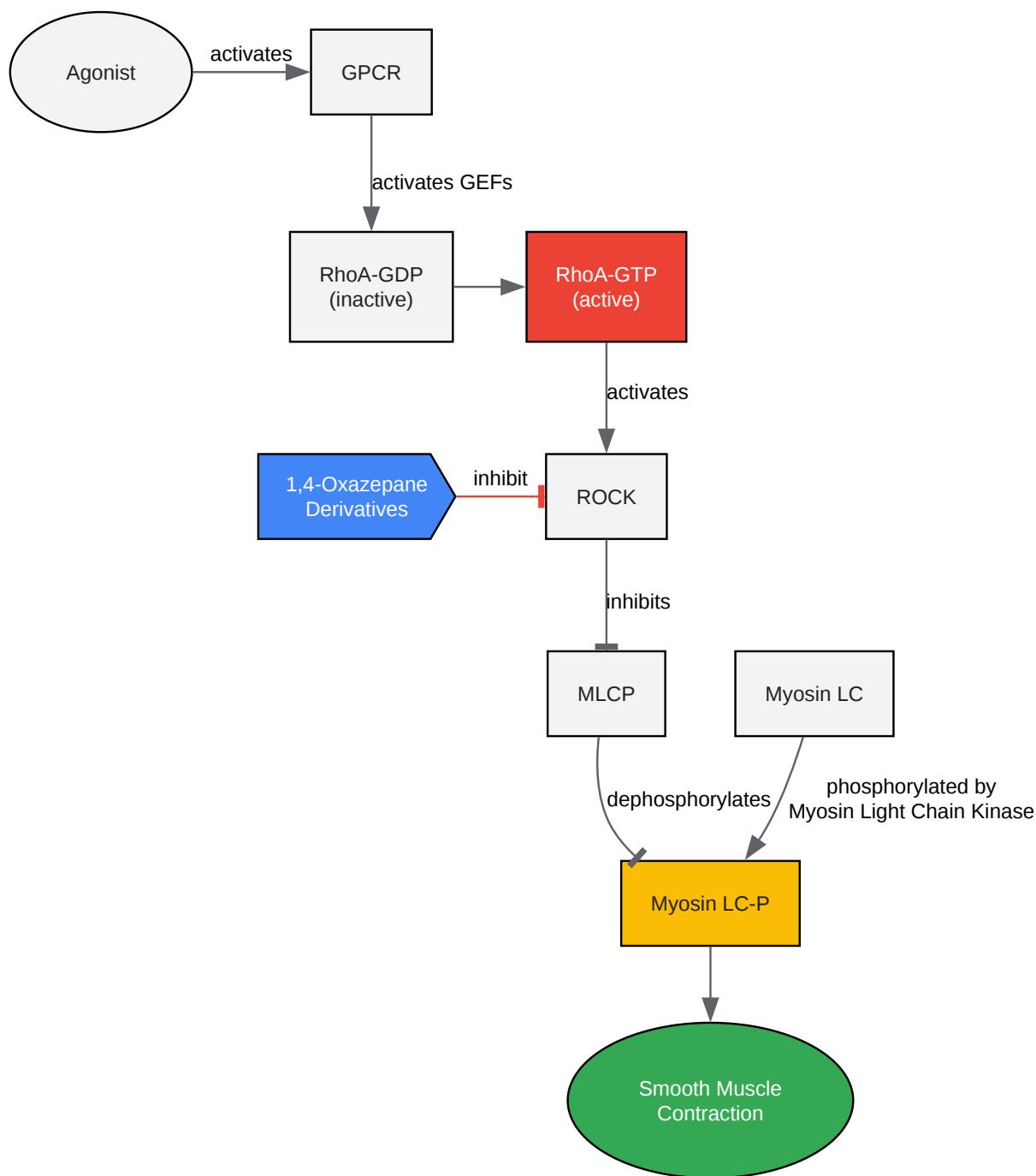
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
- Test compounds dissolved in DMSO[4]
- 96-well plates[4]
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[4]

Procedure:

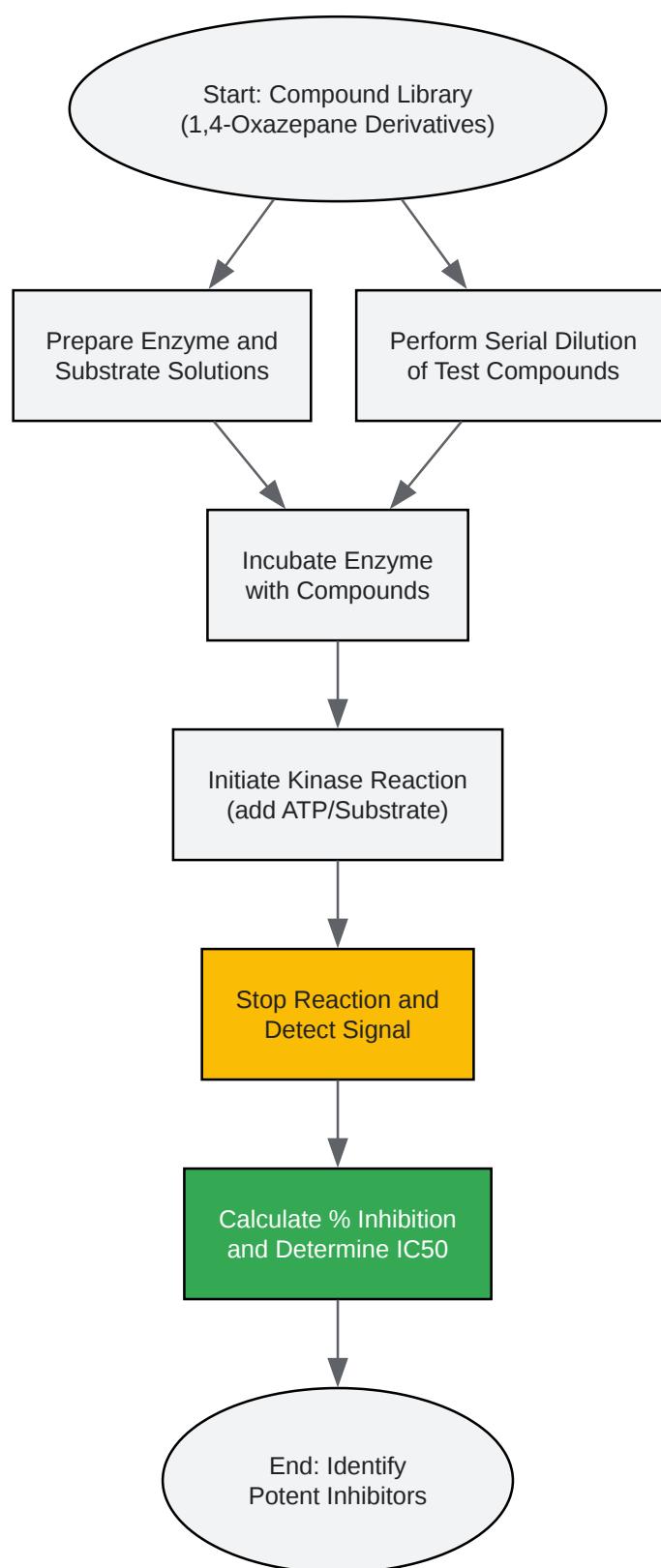
- A solution of the ROCK1 enzyme is prepared in the assay buffer.[4]
- Test compounds are serially diluted to various concentrations.[4]
- The enzyme solution is added to the wells of a 96-well plate.[4]
- The test compounds at different concentrations are added to the respective wells. A control with DMSO (vehicle) is also included.[4]
- The plate is incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.[4]
- The kinase reaction is initiated by adding a mixture of the substrate and ATP.[4]
- The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.[4]
- The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent.
- The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.[4]
- The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.[4]

Visualized Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

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Caption: RhoA/ROCK signaling pathway in smooth muscle contraction.



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Caption: Experimental workflow for screening ROCK inhibitors.

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